molecular formula C16H27N5O B5534391 4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine

4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine

Cat. No. B5534391
M. Wt: 305.42 g/mol
InChI Key: OWYXBQBARLTKOH-UHFFFAOYSA-N
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Description

4-[4-(2,2-Dimethylpropanoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine is a chemical compound synthesized for various applications, notably in antiproliferative activities against human cancer cell lines. Its structure and properties make it an area of interest in chemical research.

Synthesis Analysis

The synthesis of related compounds typically involves nucleophilic substitution reactions. For example, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized using sulfonyl chlorides, indicating a methodology that could be relevant to our compound of interest (Mallesha et al., 2012).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied. For instance, the crystal and molecular structures of certain pyrimidine derivatives have been described, providing insights into their conformational properties (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The compound's chemical reactions and properties, particularly its antiproliferative effects, have been a subject of research. For example, related derivatives showed significant activity against various human cancer cell lines, suggesting potential applications in cancer treatment (Mallesha et al., 2012).

properties

IUPAC Name

1-[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O/c1-6-17-15-18-12(2)11-13(19-15)20-7-9-21(10-8-20)14(22)16(3,4)5/h11H,6-10H2,1-5H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYXBQBARLTKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-(Ethylamino)-6-methylpyrimidin-4-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one

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